N-Isopropyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide
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Overview
Description
N-Isopropyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide is a spirocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a unique spirocyclic structure, which is known to impart various biological activities and chemical properties. The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, creating a rigid and three-dimensional structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One efficient synthetic route involves the following key steps:
Formation of the Indoline Core: The synthesis begins with the preparation of the indoline core, which can be achieved through the cyclization of an appropriate precursor such as an α-haloacetanilide under Lewis acid catalysis.
Spirocyclization: The next step involves the formation of the spirocyclic structure.
Introduction of the Isopropyl Group: The isopropyl group is introduced via a nucleophilic substitution reaction, where the spirocyclic intermediate is treated with isopropylamine.
Final Functionalization:
Industrial Production Methods
Industrial production of N-Isopropyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under mild conditions.
Substitution: Halides, amines, and other nucleophiles under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-Isopropyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide, each with unique chemical and biological properties .
Scientific Research Applications
N-Isopropyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Isopropyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit DNA gyrase, which is essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Oxospiro[indoline-3,4’-piperidine]-5-carboxamide: Lacks the isopropyl group but shares the spirocyclic structure.
N-Methyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide: Contains a methyl group instead of an isopropyl group.
2-Oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-Isopropyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and may improve its interaction with biological targets, leading to enhanced biological activity compared to its analogs .
Properties
IUPAC Name |
2-oxo-N-propan-2-ylspiro[1H-indole-3,4'-piperidine]-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-10(2)18-14(20)11-3-4-13-12(9-11)16(15(21)19-13)5-7-17-8-6-16/h3-4,9-10,17H,5-8H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZCWUISCSOCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)NC(=O)C23CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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